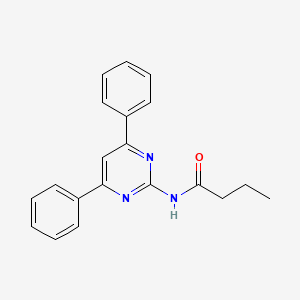

N-(4,6-diphenylpyrimidin-2-yl)butanamide

Übersicht

Beschreibung

LUF-5735 ist eine Verbindung, die zur Klasse der 2,4,6-trisubstituierten Pyrimidine gehört. Sie ist bekannt für ihre hohe Affinität und Selektivität gegenüber dem Adenosin-A1-Rezeptor, was sie zu einer bedeutenden Verbindung im Bereich der pharmazeutischen Chemie macht . Die Verbindung hat sich in verschiedenen therapeutischen Bereichen als vielversprechend erwiesen, insbesondere bei der Behandlung von Erkrankungen des zentralen Nervensystems .

Herstellungsmethoden

Die Synthese von LUF-5735 beinhaltet die Herstellung von Pyrimidinderivaten. Der Syntheseweg umfasst typischerweise die Reaktion von geeigneten substituierten Anilinen mit Formamid zur Bildung des Pyrimidinkerns. Anschließend erfolgt eine weitere Substitutionsreaktion, um die gewünschten funktionellen Gruppen an den Positionen 2, 4 und 6 des Pyrimidinrings einzuführen . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren und spezifischen Temperaturkontrollen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

The synthesis of LUF-5735 involves the preparation of pyrimidine derivatives. The synthetic route typically includes the reaction of appropriate substituted anilines with formamide to form the pyrimidine core. This is followed by further substitution reactions to introduce the desired functional groups at the 2, 4, and 6 positions of the pyrimidine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

LUF-5735 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen 2, 4 und 6 des Pyrimidinrings.

Oxidation und Reduktion: LUF-5735 kann an Oxidations- und Reduktionsreaktionen teilnehmen, die ihre funktionellen Gruppen verändern und möglicherweise ihre biologische Aktivität beeinflussen können.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Nucleophile, Oxidationsmittel und Reduktionsmittel.

Wissenschaftliche Forschungsanwendungen

LUF-5735 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

LUF-5735 entfaltet seine Wirkung durch die antagonistische Wirkung am Adenosin-A1-Rezeptor. Der Adenosin-A1-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der die Adenylylcyclase-Aktivität hemmt, was zu einer Abnahme der zyklischen AMP-Spiegel führt . Durch die Blockierung dieses Rezeptors verhindert LUF-5735 die inhibitorischen Wirkungen von Adenosin und moduliert so verschiedene physiologische Reaktionen, einschließlich Neurotransmission, Herzfunktion und Nierenfunktion . Die hohe Affinität und Selektivität der Verbindung gegenüber dem Adenosin-A1-Rezeptor macht sie zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Rezeptors in verschiedenen biologischen Prozessen .

Wirkmechanismus

LUF-5735 exerts its effects by acting as an antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G-protein coupled receptor that inhibits adenylyl cyclase activity, leading to a decrease in cyclic AMP levels . By blocking this receptor, LUF-5735 prevents the inhibitory effects of adenosine, thereby modulating various physiological responses, including neurotransmission, cardiac function, and renal function . The compound’s high affinity and selectivity towards the adenosine A1 receptor make it a valuable tool for studying the receptor’s role in different biological processes .

Vergleich Mit ähnlichen Verbindungen

LUF-5735 wird mit anderen Adenosin-A1-Rezeptorantagonisten verglichen, wie z. B. LUF-5740 und anderen Pyrimidinderivaten . Die Einzigartigkeit von LUF-5735 liegt in ihrer hohen Affinität (Ki = 4 nM) und Selektivität gegenüber dem Adenosin-A1-Rezeptor sowie ihrem optimalen polaren Oberflächenbereich, der auf eine gute Gehirndurchlässigkeit schließen lässt . Ähnliche Verbindungen umfassen:

LUF-5740: Ein weiteres Pyrimidinderivat mit hoher Affinität gegenüber dem Adenosin-A1-Rezeptor.

DPCPX: Ein bekannter Adenosin-A1-Rezeptorantagonist mit einer anderen chemischen Struktur.

Die einzigartige Kombination aus hoher Affinität, Selektivität und optimalem polarem Oberflächenbereich macht LUF-5735 zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

N-(4,6-diphenylpyrimidin-2-yl)butanamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of antiviral and anticancer research. This article aims to provide an in-depth analysis of its biological properties, including relevant case studies, research findings, and structure-activity relationships.

- Molecular Formula : C20H19N3O

- Molecular Weight : 317.4 g/mol

- CAS Number : [Not specified in the sources]

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the diphenylpyrimidine scaffold, particularly against influenza viruses.

The biological evaluation of synthesized compounds, including this compound, demonstrated their ability to inhibit the interaction between viral proteins essential for influenza replication. The primary focus has been on the PA-PB1 protein interaction critical for viral RNA polymerase function:

- Inhibition Assays : Compounds were tested using enzyme-linked immunosorbent assays (ELISA) and plaque reduction assays (PRA) in infected cell lines.

- Key Findings : Compounds exhibited micromolar inhibition with IC50 values ranging from 35.2 to 64.5 μM, indicating significant antiviral activity without substantial cytotoxicity (selectivity index > 9.4) .

Anticancer Activity

In addition to its antiviral properties, this compound derivatives have shown promise in cancer research.

Case Study: Aurora Kinase A Inhibition

A study focused on derivatives of diphenylpyrimidine demonstrated that certain compounds could inhibit Aurora Kinase A (AURKA), a key regulator of cell division:

- Cell Cycle Arrest : Derivative compounds caused cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation in human colon cancer cells (HCT116).

- Binding Affinity : In silico docking studies indicated strong binding affinities to AURKA, with energies ranging from -16.72 to -11.63 kcal/mol .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Compound | IC50 (μM) | Selectivity Index | Mechanism |

|---|---|---|---|

| 1 | 35.2 | >9.4 | PA-PB1 Inhibition |

| 4 | 46.3 | >8.7 | RdRp Inhibition |

| 11 | 22.0 | Not specified | Multi-target action |

| 15 | 30.8 | Not specified | Multi-target action |

These findings suggest that modifications to the diphenylpyrimidine structure can significantly impact both antiviral and anticancer activities.

Eigenschaften

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXLAZUQYPCBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464548 | |

| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820961-65-7 | |

| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.